(Benzoylsulfanyl)(triphenyl)stannane
Description
(Benzoylsulfanyl)(triphenyl)stannane is an organotin compound characterized by a central tin atom bonded to three phenyl groups and a benzoylsulfanyl (C₆H₅COS−) moiety. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and biocidal agents. The benzoylsulfanyl group introduces unique electronic and steric properties, distinguishing it from simpler triphenylstannane derivatives. For example, the crystal structure of Triphenyl[(l,l,l-triphenylstannyl)methyl]stannane () reveals a tetrahedral geometry around the tin atom, with bond angles deviating by up to 7° from ideal tetrahedral symmetry. This geometry is typical for tin(IV) compounds and suggests similar coordination for (Benzoylsulfanyl)(triphenyl)stannane .
Properties
CAS No. |
57879-97-7 |
|---|---|
Molecular Formula |
C25H20OSSn |
Molecular Weight |
487.2 g/mol |
IUPAC Name |
S-triphenylstannyl benzenecarbothioate |
InChI |
InChI=1S/C7H6OS.3C6H5.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-5H,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
BKPMHVRVIWWEFU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzoylsulfanyl)(triphenyl)stannane typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide . The reaction conditions often include the use of a palladium phosphine catalyst and a suitable solvent such as tetrahydrofuran (THF) or toluene . The reaction proceeds under mild conditions, making it a versatile method for the preparation of various organotin compounds.
Industrial Production Methods
Industrial production of (Benzoylsulfanyl)(triphenyl)stannane may involve scaling up the Stille coupling reaction using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Benzoylsulfanyl)(triphenyl)stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The benzoylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminium hydride for reduction, and various halides for substitution reactions . The reactions typically occur under mild conditions, with the choice of solvent and temperature depending on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds. These products are valuable intermediates in organic synthesis and have applications in various industrial processes.
Scientific Research Applications
(Benzoylsulfanyl)(triphenyl)stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules through coupling reactions.
Biology: The compound’s ability to form stable complexes with biological molecules makes it useful in biochemical research.
Mechanism of Action
The mechanism of action of (Benzoylsulfanyl)(triphenyl)stannane involves its ability to form stable complexes with various substrates. The compound’s molecular targets include organic halides and other electrophiles, which it reacts with through the Stille coupling reaction . The pathways involved in these reactions typically include the formation of a palladium complex, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural and Electronic Comparisons
Trimethylbenzylstannane (CAS 4314-94-7)
- Formula : C₁₀H₁₆Sn
- Molecular Weight : 254.94 g/mol
- Structure : A tin atom bonded to three methyl groups and a benzyl (C₆H₅CH₂−) substituent.
- Key Differences: The benzyl group in Trimethylbenzylstannane is less electron-withdrawing compared to the benzoylsulfanyl group in the target compound.
Triphenyltin Acetate (CAS 900-95-8)
- Formula : C₂₀H₁₈O₂Sn
- Molecular Weight : 409.06 g/mol
- Structure : Tin bonded to three phenyl groups and an acetoxy (CH₃COO−) group.
- Key Differences: The acetoxy group is smaller and more polarizable than benzoylsulfanyl, leading to differences in solubility and biocidal activity. Triphenyltin acetate is known for agricultural fungicidal applications, whereas the benzoylsulfanyl derivative may exhibit distinct bioactivity due to sulfur’s affinity for biomolecules .
Physical-Chemical Properties
Reactivity and Environmental Behavior
- Anaerobic Biodegradation: Triphenyl ester organophosphate esters (OPEs) show higher anaerobic biodegradation (>70%) compared to chlorinated analogs ().
- Electrophilic Reactivity :
The benzoylsulfanyl group’s electron-withdrawing nature increases the tin center’s electrophilicity, enhancing its reactivity in Stille coupling reactions compared to Trimethylbenzylstannane .
Crystallographic Insights
The crystal structure of Triphenyl[(l,l,l-triphenylstannyl)methyl]stannane () provides a template for understanding coordination in related compounds:
- Geometry : Tetrahedral around tin, with Sn–C bond lengths averaging 2.15 Å.
- Packing: Non-covalent interactions (e.g., van der Waals forces) dominate due to bulky phenyl groups, a feature shared with (Benzoylsulfanyl)(triphenyl)stannane .
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